

Toxicological Profile of Hydrotreated Light Distillates: An In-depth Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the toxicological profile of hydrotreated light distillates, a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This substance primarily consists of hydrocarbons with carbon numbers in the C9 through C16 range.[1][2] The information herein is synthesized from various sources, including regulatory databases and scientific literature, to support risk assessment and safe handling of these materials.

Executive Summary

Hydrotreated light distillates exhibit a generally low order of acute toxicity via oral, dermal, and inhalation routes.[1][3][4] They are not typically classified as skin or eye irritants under standard test conditions, though prolonged or repeated exposure can lead to defatting of the skin, causing dryness and cracking.[2][4] While not a respiratory sensitizer, this substance is recognized as a skin sensitizer.[1][3] Aspiration into the lungs upon ingestion or vomiting presents a significant hazard, potentially leading to chemical pneumonitis which can be fatal.[4][5][6]

Repeated dose studies have shown minimal systemic toxicity, with minor changes in body weight being the most common observation.[1][3] Hydrotreated light distillates are not considered to be genotoxic, with negative results in both in vitro and in vivo assays.[1][3][4] Carcinogenicity studies on related middle distillates suggest a non-genotoxic mechanism of skin tumor formation, which is linked to chronic irritation and subsequent hyperplasia rather

than direct interaction with DNA.[7][8][9] Reproductive and developmental toxicity studies have not indicated a significant potential for malformations or adverse effects on reproductive function.[1][3][4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data from toxicological studies on hydrotreated light distillates and related substances.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg bw	[1]
LD50	Rabbit	Dermal	> 2000 mg/kg bw	[1]
LC50	Rat	Inhalation	> 5.28 mg/L (4 hours)	[1]

Table 2: Repeated Dose and Developmental Toxicity

Study Type	Species	Route	NOAEL/LOAEL	Effects Observed at LOAEL	Reference
Subacute Inhalation Toxicity (4 weeks)	Rat	Inhalation	NOAEL: 24 mg/m ³	No compound-related effects	[3]
One-Generation Reproduction Toxicity (read-across from JP-8 jet fuel)	Rat	Oral	NOAEL (maternal): 500 mg/kg/day	Reduced body weight in dams and pups	[1]
Developmental Toxicity (read-across from JP-8 jet fuel)	Rat	Oral	NOAEL: 1000 mg/kg/day	Reduced fetal weight	[1]

Table 3: Genotoxicity Assays

Assay Type	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i>	Negative	[1]
In vitro Mammalian Cell Gene Mutation Test	Not specified	Negative	[1]
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse	Negative	[1]

Experimental Protocols

The toxicological evaluation of hydrotreated light distillates largely relies on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Toxicity Testing

- Oral (based on OECD Guideline 401): In studies on analogous substances, rats were administered single oral gavage doses. The results supported an oral LD50 of > 5000 mg/kg in both males and females.[\[1\]](#)
- Dermal (based on OECD Guideline 402): The test substance is applied to the shaved, intact skin of rabbits for 24 hours under a semi-occlusive dressing. Observations for mortality and clinical signs of toxicity are conducted for 14 days. A dermal LD50 of > 2000 mg/kg is reported for kerosines.[\[1\]](#)
- Inhalation (based on OECD Guideline 403): Rats are exposed to the test substance as a vapor or aerosol for a standard duration, typically 4 hours, in a whole-body or nose-only exposure chamber. Animals are observed for at least 14 days. An inhalation LC50 greater than 5.28 mg/L has been established for kerosines.[\[1\]](#)

Skin and Eye Irritation

- Dermal Irritation (based on OECD Guideline 404): A single dose of the undiluted substance is applied to a small area of the skin of albino rabbits and covered with a gauze patch. The skin is examined for erythema and edema at specified intervals. Hydrotreated light distillates are generally not irritating to the skin.[\[1\]](#)[\[4\]](#)
- Eye Irritation (based on OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis. Hydrotreated light distillates are not considered eye irritants.[\[1\]](#)[\[4\]](#)

Skin Sensitization (based on OECD Guideline 406)

The Guinea Pig Maximization Test (GPMT) is a common method. It involves an induction phase where the test substance is administered intradermally with an adjuvant and then

topically. After a rest period, a challenge patch is applied to a naive skin site. The appearance of erythema and edema at the challenge site indicates sensitization. Hydrotreated light distillates are classified as skin sensitizers.[1]

Repeated Dose and Reproductive/Developmental Toxicity (based on OECD Guideline 422)

This combined screening test involves daily administration of the substance to male and female rats for a pre-mating, mating, gestation, and lactation period. It assesses for general systemic toxicity as well as effects on reproductive performance and offspring development. For a read-across substance, a NOAEL for maternal toxicity was 500 mg/kg/day based on reduced body weight, and the developmental NOAEL was 1000 mg/kg/day based on reduced fetal weight.[1]

Genotoxicity

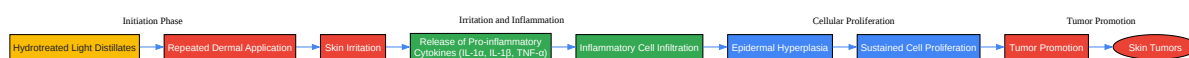
- Ames Test (based on OECD Guideline 471): This bacterial reverse mutation assay uses various strains of *Salmonella typhimurium* to detect gene mutations. Hydrotreated light distillates have been found to be non-mutagenic in this assay.[1][10]
- In vivo Micronucleus Test (based on OECD Guideline 474): Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for an increase in the frequency of micronucleated erythrocytes, which indicates chromosomal damage. Hydrotreated light distillates have tested negative in this assay.[1]

Carcinogenicity (based on OECD Guideline 451)

Long-term dermal carcinogenicity studies, typically conducted over two years in mice, involve the repeated application of the test substance to the skin.[11] For related middle distillates, these studies have shown that skin tumors develop, particularly with significant skin irritation.[1] The hydrotreatment process significantly reduces the levels of polycyclic aromatic hydrocarbons (PAHs), which are known carcinogens, thereby converting carcinogenic feedstocks to non-carcinogenic products.[12]

Signaling Pathways and Mechanisms of Toxicity Non-Genotoxic Skin Carcinogenesis

The skin carcinogenicity of hydrotreated light distillates and related middle distillates is not believed to occur through a genotoxic mechanism but rather as a secondary response to chronic skin irritation.[7][8] This process involves a cascade of cellular and molecular events.



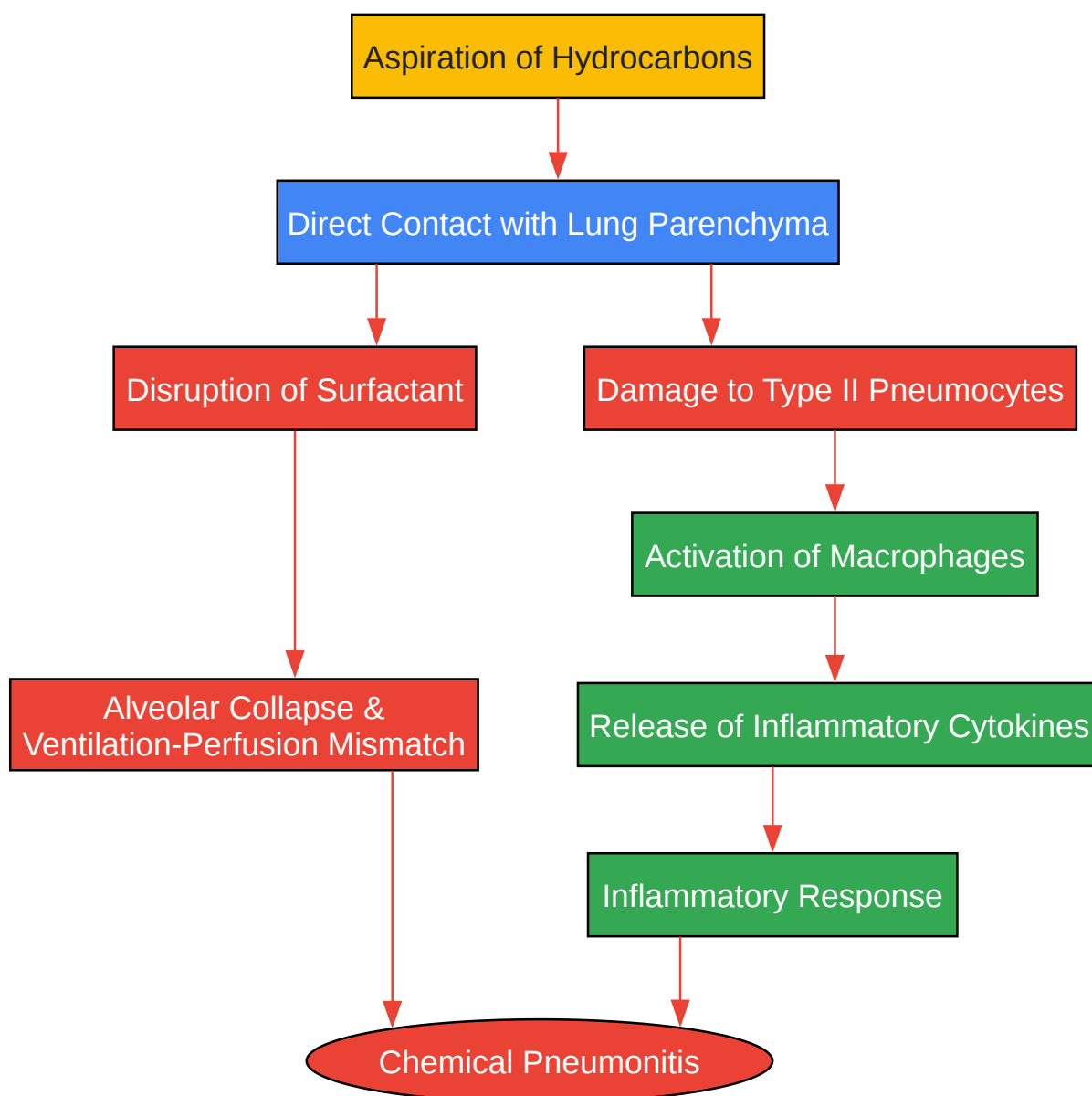
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Caption: Non-genotoxic mechanism of skin tumor promotion by hydrotreated light distillates.

The aryl hydrocarbon receptor (AhR) pathway may also play a role in the inflammatory skin response, as it is involved in skin homeostasis and can be activated by various environmental compounds, leading to the expression of metabolizing enzymes like CYP1A1 and influencing inflammatory signaling.[13][14]

Aspiration Pneumonitis

Aspiration of low-viscosity hydrocarbons like hydrotreated light distillates can lead to severe chemical pneumonitis.[4][5] The mechanism involves direct toxicity to lung tissue and a subsequent inflammatory response.



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Caption: Pathophysiological cascade of hydrocarbon aspiration pneumonitis.

Conclusion

Hydrotreated light distillates possess a well-characterized toxicological profile of low acute systemic toxicity. The primary hazards are skin sensitization and the potential for severe chemical pneumonitis upon aspiration. The carcinogenic potential is linked to a non-genotoxic mechanism driven by chronic skin irritation. Understanding these toxicological properties and

the underlying mechanisms is crucial for implementing appropriate safety measures, conducting relevant risk assessments, and ensuring the safe use of these substances in various applications. Further research into the specific signaling pathways involved in skin irritation and pulmonary toxicity could provide more targeted approaches for prevention and treatment of adverse health effects.

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